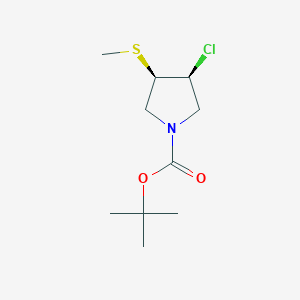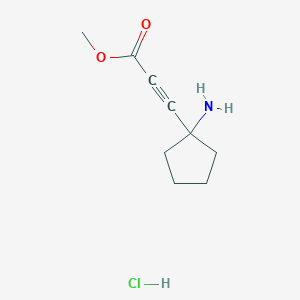![molecular formula C18H14N4O3S2 B2528632 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 899524-35-7](/img/structure/B2528632.png)
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic molecule that appears to be designed for biological activity, given its structural features that include a thiazole and a thiadiazole moiety. These structural components are often found in compounds with significant pharmacological properties. Although the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their biological activities, which can be informative for understanding the potential of the compound .
Synthesis Analysis
The synthesis of related compounds with thiadiazole scaffolds has been reported using microwave-assisted, solvent-free methods, which are advantageous for their efficiency and environmental friendliness. For instance, a series of Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, indicating that similar methods could potentially be applied to the synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide .
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest has been confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques are crucial for verifying the identity and purity of the synthesized compounds. The presence of substituents like methoxy groups and the arrangement of the thiadiazole and thiazole rings in the compound would likely influence its binding to biological targets, as seen in the docking studies of related compounds .
Chemical Reactions Analysis
While the provided papers do not detail reactions specific to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, they do describe cyclocondensation reactions involving carbohydrazones and thioglycolic acid to form related structures. Such reactions are typically used to construct heterocyclic compounds, which are prevalent in drug design due to their diverse biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been evaluated, with a focus on their potential as oral drugs. The ADMET properties, which include absorption, distribution, metabolism, excretion, and toxicity, are predicted using computational tools like QikProp. These properties are essential for determining the drug-likeness of a compound. The compounds in the study exhibited good oral drug-like behavior, suggesting that N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide might also possess favorable drug-like properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of derivatives related to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involve complex chemical processes to obtain compounds with potential biological activity. Studies focus on the development of novel heterocyclic compounds, showcasing the chemical versatility and potential application of these molecules in various scientific domains. The chemical synthesis often involves multiple steps, including condensation reactions, cyclization, and the use of specific reagents to introduce desired functional groups, aiming at obtaining compounds with precise structural characteristics and potential biological activity (Sailaja Rani Talupur et al., 2021; G. K. Patel et al., 2015; M. Palkar et al., 2017).
Biological Evaluation
The biological evaluation of these compounds often includes antimicrobial, antifungal, and anticancer activities. These studies are crucial for understanding the potential therapeutic applications of the synthesized compounds. The evaluation process involves determining the efficacy of these compounds against various bacterial and fungal strains, as well as cancer cell lines, through in vitro assays. This research phase aims to identify compounds with significant biological activities that could serve as leads for the development of new therapeutic agents (G. K. Patel et al., 2015; S. Tiwari et al., 2017; S. Gilani et al., 2011).
Molecular Docking and QSAR Studies
Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding the interaction between synthesized compounds and their biological targets. These computational studies help in predicting the binding affinity, mode of action, and potential efficacy of the compounds. Through molecular docking, researchers can identify critical interactions between the compound and the target protein, providing insights into the compound's mechanism of action. QSAR studies further aid in optimizing the structure of the compounds to enhance their biological activity and reduce toxicity (M. Palkar et al., 2017).
Wirkmechanismus
Target of Action
The compound contains a thiazole ring, which is a common feature in many biologically active molecules. Thiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the metabolic pathway that the enzyme is involved in .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Given the wide range of activities associated with thiazole derivatives, it’s likely that multiple pathways could be impacted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cell signaling and metabolism to cell death, depending on whether the compound acts as an inhibitor, activator, or other type of modulator .
Eigenschaften
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-24-15-6-4-10(8-16(15)25-2)14-9-26-18(19-14)20-17(23)11-3-5-12-13(7-11)22-27-21-12/h3-9H,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMUWLIGWNZPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=NSN=C4C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2528550.png)


![(2Z)-2-[(3,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2528555.png)
![3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2528558.png)



![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2528562.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide](/img/structure/B2528563.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2528565.png)
![N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2528569.png)
![3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid](/img/structure/B2528571.png)